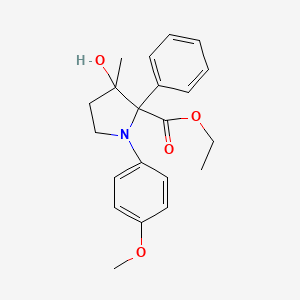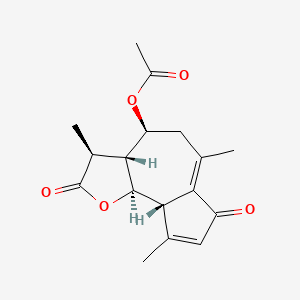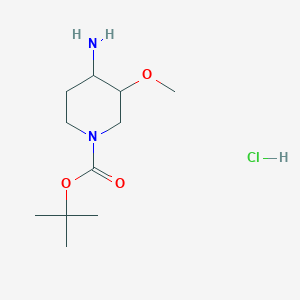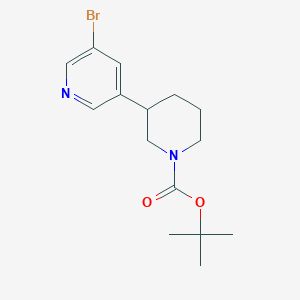![molecular formula C36H38Cl2N2O6 B12303771 10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)
10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,25-Dimetoxi-15-metil-7,23-dioxa-15,30-diazaheptaciclo[226223,6218,2118,12027,31016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-trideceno-9,32-diol; dihidrocloruro es un complejo compuesto orgánico con una estructura heptacíclica única
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 10,25-Dimetoxi-15-metil-7,23-dioxa-15,30-diazaheptaciclo[226223,6218,2118,12027,31Las condiciones de reacción suelen requerir temperaturas controladas, catalizadores específicos y disolventes para asegurar la pureza y el rendimiento del producto deseado .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar técnicas de síntesis a gran escala, incluyendo reactores de flujo continuo y sistemas de síntesis automatizados. Estos métodos pretenden optimizar las condiciones de reacción, reducir los costes de producción y garantizar una calidad y un rendimiento constantes .
Análisis De Reacciones Químicas
Tipos de reacciones: 10,25-Dimetoxi-15-metil-7,23-dioxa-15,30-diazaheptaciclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-trideceno-9,32-diol; dihidrocloruro sufre varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones se ven favorecidas por la presencia de múltiples sitios reactivos dentro de la molécula .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas). Las condiciones de reacción, como la temperatura, el pH y la elección del disolvente, se controlan cuidadosamente para lograr las transformaciones deseadas .
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden dar lugar a las correspondientes cetonas o aldehídos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
10,25-Dimetoxi-15-metil-7,23-dioxa-15,30-diazaheptaciclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-trideceno-9,32-diol; dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar estructuras moleculares complejas y mecanismos de reacción. En biología, puede servir como una sonda para investigar procesos e interacciones celulares. En medicina, se exploran sus posibles propiedades terapéuticas para desarrollar nuevos medicamentos. Además, en la industria, se utiliza en la síntesis de materiales avanzados y productos químicos especiales .
Mecanismo De Acción
El mecanismo de acción de 10,25-Dimetoxi-15-metil-7,23-dioxa-15,30-diazaheptaciclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-trideceno-9,32-diol; dihidrocloruro implica su interacción con dianas y vías moleculares específicas. Los múltiples grupos funcionales del compuesto le permiten unirse a diversas enzimas y receptores, modulando su actividad e influyendo en los procesos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares a 10,25-Dimetoxi-15-metil-7,23-dioxa-15,30-diazaheptaciclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-trideceno-9,32-diol; dihidrocloruro incluyen otros complejos compuestos policíclicos con múltiples grupos funcionales, como (1S,16R)-9,21-dihidroxi-10,25-dimetoxi-15,15,30-trimetil-7,23-dioxa-15,30-diazaheptaciclo[22.6.2.23,?.1?,12.11?,22.02?,31.01?,3?]hexatriaconta-3,5,8,10,12(34),18,20,22(33),24,26,31,35-dodecaen-15-io cloruro dihidrocloruro .
Unicidad: La singularidad de 10,25-Dimetoxi-15-metil-7,23-dioxa-15,30-diazaheptaciclo[226223,6218,2118,12027,31Su capacidad de sufrir diversas reacciones químicas e interactuar con diversas dianas biológicas lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C36H38Cl2N2O6 |
|---|---|
Peso molecular |
665.6 g/mol |
Nombre IUPAC |
10,25-dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride |
InChI |
InChI=1S/C36H36N2O6.2ClH/c1-38-15-13-25-18-29(41-2)33(39)36-32(25)28(38)17-22-4-6-23(7-5-22)20-43-35-30(42-3)19-24-12-14-37-27(31(24)34(35)40)16-21-8-10-26(44-36)11-9-21;;/h4-11,18-19,28,39-40H,12-17,20H2,1-3H3;2*1H |
Clave InChI |
CBLPWCGOLLZSLR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(COC5=C(C=C6CCN=C(C6=C5O)CC7=CC=C(O3)C=C7)OC)C=C4)O)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)

![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)

![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)
![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)
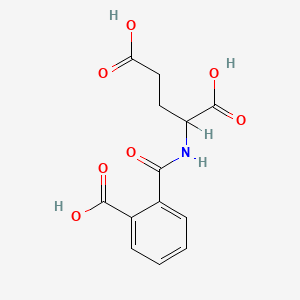
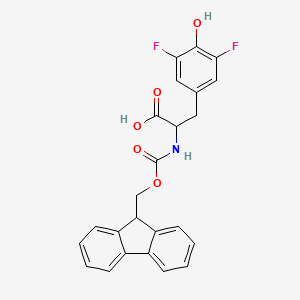
![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
